

Application Notes and Protocols for Curing Araldite® Epoxy Resins

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Compound of Interest

Compound Name: Araldite

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Araldite® is a brand of epoxy adhesives known for their high performance, versatility, and wide range of applications in research and industry. Proper curing of **Araldite** is a critical step that determines the final mechanical and chemical properties of the resin block. This document provides detailed application notes and protocols for curing various **Araldite** epoxy resins at different temperatures and times, with a particular focus on applications in sample embedding for microscopy and structural bonding.

The curing of epoxy resins is a chemical process of polymerization that can be influenced by several factors, primarily temperature and time. The extent of cure, or degree of cross-linking, directly impacts the hardness, strength, and chemical resistance of the final product. For specialized applications such as electron microscopy, the quality of the cured block is paramount for successful sectioning and imaging.

Curing Schedules and Mechanical Properties

The following tables summarize the recommended curing schedules for various **Araldite** products. The data has been compiled from technical data sheets and application notes to provide a comparative overview.

Araldite® for Structural Bonding

This section provides data for **Araldite** formulations commonly used for bonding various materials. The lap shear strength (LSS) is a key indicator of the adhesive's performance.

Table 1: Curing Times to Achieve Minimum Lap Shear Strength for **Araldite® 2020**.[\[1\]](#)[\[2\]](#)

Temperature (°C)	Cure Time to Reach LSS > 1 N/mm ²	Cure Time to Reach LSS > 10 N/mm ²
10	24 hours	60 hours
15	20 hours	48 hours
23	16 hours	25 hours
40	3 hours	7 hours
60	90 minutes	2.5 hours
100	15 minutes	20 minutes

Table 2: Curing Schedule for **Araldite® AW 106 / Hardener HV 953U**.[\[3\]](#)

Temperature (°C)	Handling Strength	Minimum Cure Time
20	12 hours	15 hours
25	7 hours	12 hours
40	2 hours	3 hours
70	30 minutes	50 minutes
100	6 minutes	10 minutes
150	4 minutes	5 minutes

Table 3: Curing Schedule for **Araldite® Rapid**.[\[4\]](#)[\[5\]](#)

Temperature (°C)	Cure Time to Reach LSS > 1 MPa	Cure Time to Reach LSS > 10 MPa
23	30 minutes	4 hours

Table 4: Recommended Cure Cycles for **Araldite®** EP1000 A/B.[6]

Cure Cycle
7 to 10 days at 25°C (77°F)
3 hours at 25°C (77°F) + 3 hours at 71°C (160°F)
3 hours at 25°C (77°F) + 1 hour at 100°C (212°F)

Table 5: Curing Schedule for **Araldite®** Standard.[7]

Temperature (°C)	Pot Life	Support Time	Full Strength
23	90 minutes	8 hours	14 hours

Araldite® for Electron Microscopy Embedding

For electron microscopy, the hardness and sectioning quality of the embedded sample are crucial. The following tables provide curing guidelines for **Araldite** formulations used in this application.

Table 6: Curing Protocols for **Araldite®** 502.[8][9][10][11]

Curing Temperature (°C)	Curing Time	Notes
60	Overnight (approx. 16 hours)	Standard procedure.
60	24-48 hours	May improve sectioning properties for certain samples. [8] [9] [10]
35 -> 45 -> 60	Overnight at 35°C, then next day at 45°C, then that night at 60°C	Alternative procedure for controlled polymerization. [11]

Table 7: Curing Protocol for **Araldite®** CY 212.[\[12\]](#)

Curing Temperature (°C)	Curing Time	Notes
60	Overnight	Standard procedure. Do not exceed 60°C.
60	24-48 hours	May slightly improve sectioning properties.

Experimental Protocols

This section provides detailed, step-by-step protocols for common applications of **Araldite**, including surface preparation for bonding and a comprehensive guide for embedding biological samples for electron microscopy.

Protocol for Structural Bonding with **Araldite®**

This protocol is a general guideline for achieving high-strength bonds with two-component **Araldite** adhesives.

3.1.1 Materials

- **Araldite®** two-component epoxy adhesive (e.g., **Araldite®** 2020, **Araldite®** Standard)
- Degreasing agent (e.g., acetone, isopropanol)

- Abrasive material (e.g., sandpaper, sandblaster)
- Lint-free cloths
- Spatula or mixing stick
- Clamps or fixtures to hold the joint

3.1.2 Surface Preparation

- Degreasing: Clean the surfaces to be bonded with a suitable degreasing agent to remove all traces of oil, grease, and dirt. Use a lint-free cloth for application and wipe the surface dry with a clean cloth before the solvent evaporates.[\[4\]](#)[\[13\]](#)[\[14\]](#)
- Abrasion: For the strongest and most durable joints, mechanically abrade the surfaces. This can be done by sandblasting or using sandpaper. This step increases the surface area and provides a better key for the adhesive.[\[4\]](#)[\[13\]](#)
- Second Degreasing: After abrading, a second degreasing step is essential to remove any loose particles and residual contaminants.[\[4\]](#)[\[13\]](#)

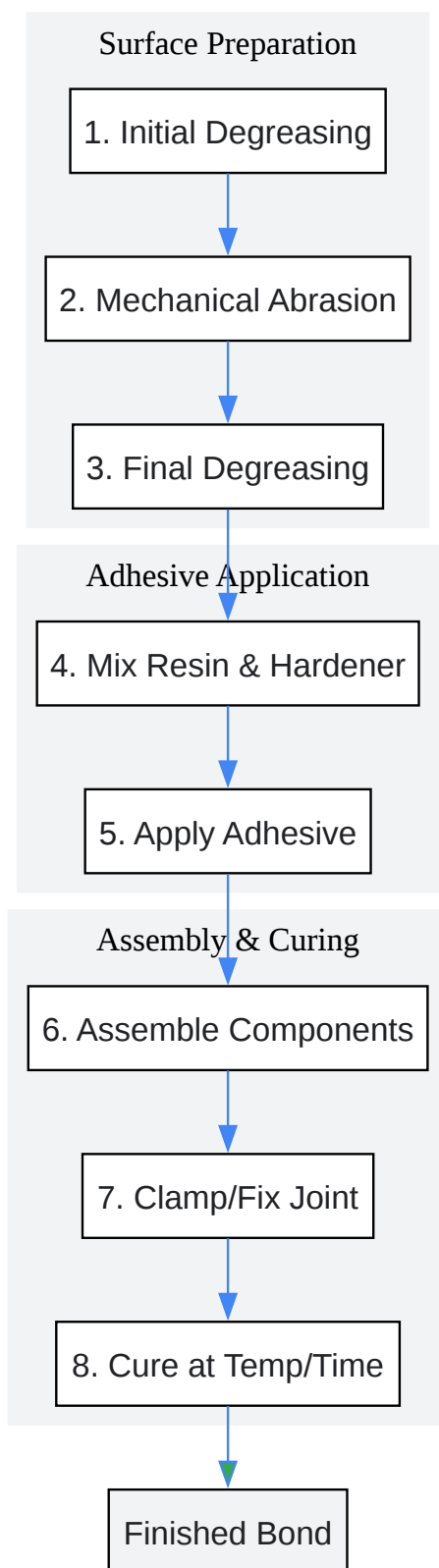
3.1.3 Mixing and Application

- Dispensing: Dispense the correct proportions of resin and hardener according to the product's technical data sheet. For most **Araldite** products, this is a 1:1 or 2:1 ratio by volume or weight.
- Mixing: Mix the two components thoroughly until a homogeneous, streak-free mixture is obtained. Incomplete mixing will result in a weak or incompletely cured bond.[\[15\]](#)
- Application: Apply a thin, even layer of the mixed adhesive to the prepared surfaces using a spatula. A layer of 0.05 to 0.10 mm thickness generally provides the highest lap shear strength.[\[1\]](#)[\[2\]](#)[\[4\]](#)

3.1.4 Assembly and Curing

- Assembly: Join the components immediately after applying the adhesive.

- **Clamping:** Secure the assembly using clamps or fixtures to ensure an even contact pressure throughout the joint area. This pressure should be sufficient to keep the parts from moving but not so high as to squeeze out all the adhesive.
- **Curing:** Allow the adhesive to cure according to the time and temperature specified in the tables above or the product's technical data sheet. Avoid disturbing the joint during the curing period. Higher temperatures will accelerate the curing process.[\[16\]](#)



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Figure 1. Experimental workflow for structural bonding with **Araldite**.

Protocol for Embedding Biological Samples in Araldite® 502 for Electron Microscopy

This protocol is designed for researchers preparing biological samples for ultrastructural analysis using transmission electron microscopy (TEM).

3.2.1 Materials

- **Araldite® 502 resin**
- DDSA (Dodecenyl succinic anhydride) - Hardener
- BDMA (Benzyltrimethylammonium) or DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol) - Accelerator[8]
- Propylene oxide (or acetone as a transition solvent)[17]
- Ethanol (for dehydration series)
- Fixatives (e.g., glutaraldehyde, osmium tetroxide)
- Embedding capsules or molds
- Oven for curing
- Rotator for infiltration

3.2.2 Sample Preparation

- **Fixation:** Fix the tissue using a standard protocol, for example, with glutaraldehyde followed by osmium tetroxide.[8][18]
- **Dehydration:** Dehydrate the fixed tissue through a graded series of ethanol:
 - 70% Ethanol for 10 minutes
 - 100% Ethanol for 10 minutes

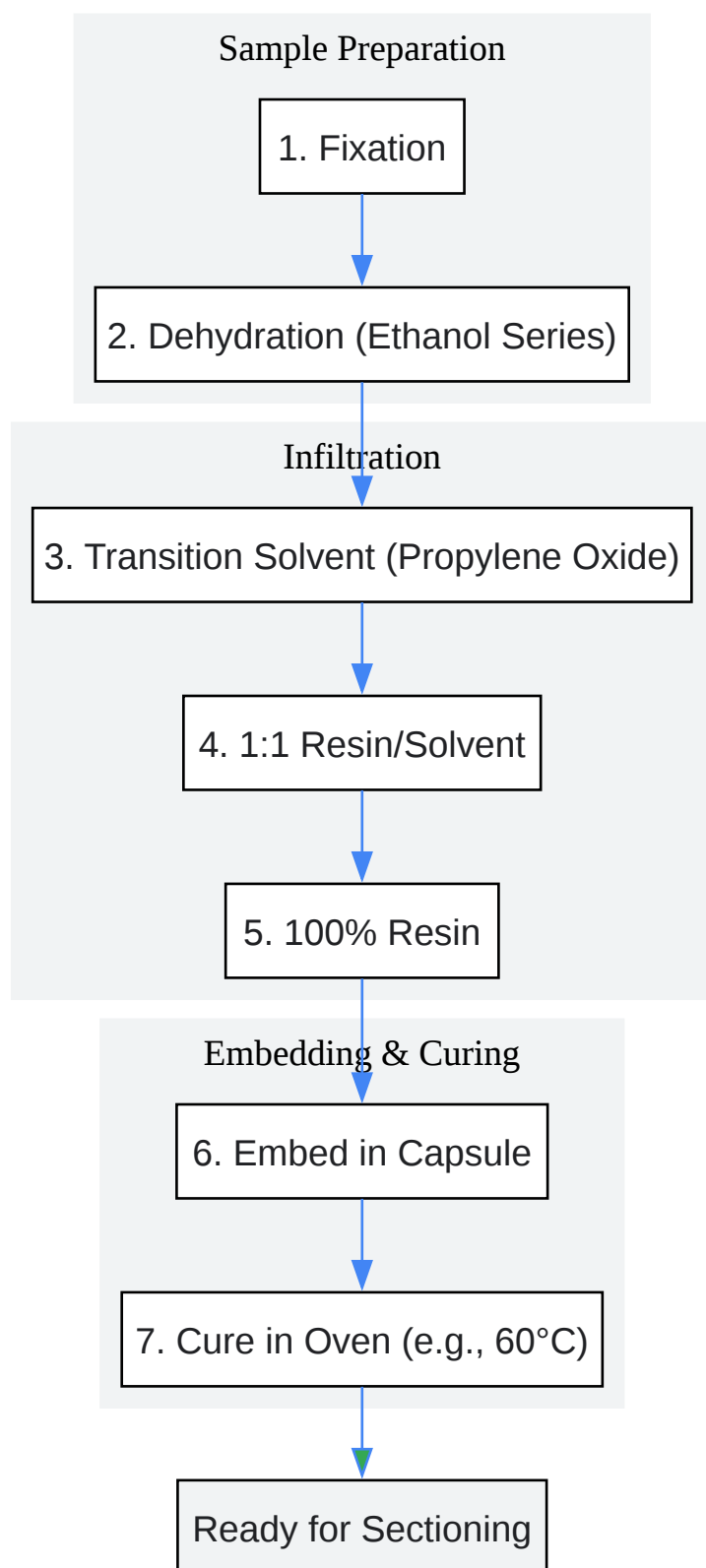
- 100% Ethanol for 15 minutes[8][18]

3.2.3 Infiltration

- Transition Solvent: Immerse the dehydrated samples in a transition solvent like propylene oxide:
 - 100% Propylene oxide for 15 minutes
 - 100% Propylene oxide for 15 minutes[8][18]
- Resin Infiltration:
 - Prepare the **Araldite** 502 embedding medium by mixing the components. It is recommended to warm the resin and hardener to 60°C to reduce their viscosity before mixing.[8][18] A typical mixture consists of **Araldite** 502, DDSA, and an accelerator. The hardness of the final block can be adjusted by varying the ratio of DDSA.[8]
 - Infiltrate the samples with a 1:1 solution of propylene oxide and embedding medium for at least 1 hour at room temperature. The use of a rotator is recommended.[8][10][18]
 - Remove the mixture and replace it with 100% embedding medium. Allow the samples to infiltrate for 6-12 hours at room temperature on a rotator.[8][10][18]
 - Replace the embedding medium with a fresh change and allow it to infiltrate for at least another 2 hours.[18]

3.2.4 Embedding and Curing

- Embedding: Transfer each sample into a dry embedding capsule or mold and fill it with fresh embedding medium.[8][18]
- Curing: Place the filled capsules in an oven and cure according to one of the schedules in Table 6. A common method is to cure overnight at 60°C.[8][9][10] For some tissues, extending the curing time to 24-48 hours may improve sectioning quality.[8][9][10]
- Cooling: After curing, allow the blocks to cool to room temperature before trimming and sectioning.[8]



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Figure 2. Workflow for embedding biological samples in **Araldite® 502**.

Factors Influencing Curing

Several factors can affect the curing process and the final properties of the **Araldite** block. It is crucial to control these variables to ensure reproducible results.

- **Temperature:** Higher temperatures accelerate the curing reaction. However, excessively high temperatures can lead to a rapid, uncontrolled exothermic reaction, which may cause internal stresses or even degradation of the resin. For some applications, a step-wise curing at increasing temperatures is recommended for a more uniform polymerization.[\[11\]](#)
- **Time:** The curing time is inversely related to the temperature. Incomplete curing due to insufficient time will result in a soft block with poor mechanical properties.[\[19\]](#) Conversely, prolonged curing at high temperatures may not significantly improve properties and could lead to embrittlement.
- **Mixing Ratio:** The correct ratio of resin to hardener is critical. An incorrect ratio can lead to an incomplete cure, resulting in a tacky or soft block.[\[15\]](#)
- **Thorough Mixing:** The resin and hardener must be mixed thoroughly to ensure a uniform cure throughout the block. Incomplete mixing can result in soft spots.[\[8\]](#)[\[15\]](#)
- **Moisture:** Moisture can interfere with the curing process of some epoxy systems and can also be absorbed by the cured resin, acting as a plasticizer and reducing the glass transition temperature and mechanical properties.[\[19\]](#) It is important to use dry equipment and work in a low-humidity environment where possible.

Safety Precautions

Araldite resins and hardeners are chemicals and should be handled with appropriate safety precautions.

- Work in a well-ventilated area to avoid inhaling vapors.[\[15\]](#)
- Wear personal protective equipment (PPE), including gloves and safety glasses.[\[4\]](#)
- Avoid skin contact with the uncured components. If contact occurs, wash the affected area thoroughly with soap and water.[\[4\]](#)

- Consult the Safety Data Sheet (SDS) for each component for detailed safety information.

By following these application notes and protocols, researchers, scientists, and drug development professionals can achieve consistent and reliable results when working with **Araldite** epoxy resins.

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